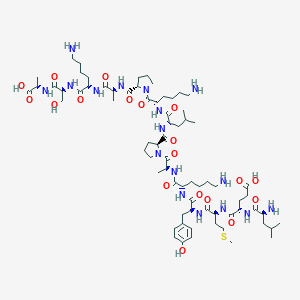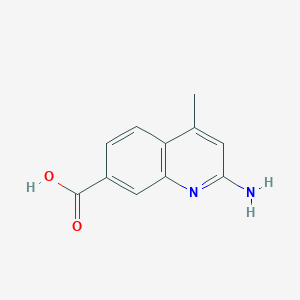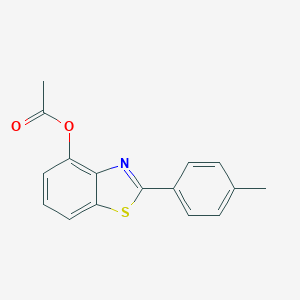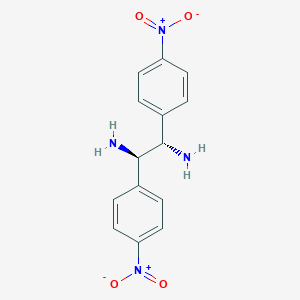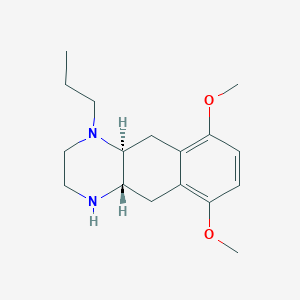
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine, also known as DPI, is a chemical compound that is commonly used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. DPI is widely used in the study of oxidative stress, inflammation, and other cellular processes that are influenced by ROS.
Mechanism Of Action
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine works by inhibiting the activity of NADPH oxidase, an enzyme that is involved in the production of ROS in cells. NADPH oxidase generates ROS by transferring electrons from NADPH to oxygen, resulting in the production of superoxide anion. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine inhibits this process by binding to the flavin adenine dinucleotide (FAD) cofactor of NADPH oxidase, preventing the transfer of electrons and the subsequent production of ROS.
Biochemical and Physiological Effects
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has a number of biochemical and physiological effects that are related to its ability to inhibit the production of ROS. It has been shown to reduce oxidative stress in a variety of cell types, and to protect cells from damage caused by ROS. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of extracellular matrix proteins, suggesting that it may have a role in the prevention of tissue damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is its potency as an inhibitor of NADPH oxidase. It is also relatively easy to synthesize and is commercially available from a number of suppliers. However, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has some limitations for use in lab experiments. It has been shown to have some off-target effects, and its use can lead to the accumulation of other reactive oxygen species such as hydrogen peroxide. Additionally, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine. One area of interest is the development of more specific inhibitors of NADPH oxidase that do not have off-target effects. Another area of interest is the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine in the study of diseases such as cancer and neurodegenerative disorders, where oxidative stress is thought to play a role. Finally, there is interest in the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine as a therapeutic agent for the treatment of diseases that are characterized by excessive ROS production.
Synthesis Methods
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,3-dihydroindene-2-carboxylic acid with isobutyraldehyde and methylamine. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine.
Scientific Research Applications
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is widely used in scientific research as a tool to study the role of ROS in various cellular processes. It has been shown to inhibit the production of ROS in a variety of cell types, including neutrophils, macrophages, and endothelial cells. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been used to study the role of ROS in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
properties
CAS RN |
122393-67-3 |
|---|---|
Product Name |
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1,1-dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C14H22N2/c1-8(2)10-7-11-9(12(15)13(10)16)5-6-14(11,3)4/h7-8H,5-6,15-16H2,1-4H3 |
InChI Key |
URDKHFWDDRKILL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
Canonical SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
synonyms |
1H-Indene-4,5-diamine, 2,3-dihydro-1,1-dimethyl-6-(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








